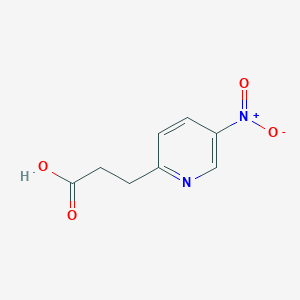

3-(5-Nitropyridin-2-yl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-nitropyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)4-2-6-1-3-7(5-9-6)10(13)14/h1,3,5H,2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNRIXTYAIWEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 3 5 Nitropyridin 2 Yl Propanoic Acid

Strategic Disconnections and Key Precursors

A logical retrosynthetic analysis of 3-(5-Nitropyridin-2-yl)propanoic acid suggests a primary disconnection at the C-C bond between the pyridine (B92270) ring and the propanoic acid side chain. This leads to two key precursors: a 2-substituted-5-nitropyridine and a three-carbon synthon that can be elaborated into the propanoic acid group.

One potential strategy involves the use of a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025), which can undergo a cross-coupling reaction with a suitable propanoic acid equivalent. Alternatively, a precursor like 2-methyl-5-nitropyridine (B155877) could be functionalized at the methyl group to introduce the rest of the carbon chain. A synthesis of 2-methyl-5-nitropyridine can be achieved from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. chemicalbook.com

Another approach involves building the pyridine ring from acyclic precursors already containing the necessary carbon framework for the propanoic acid side chain. This could be achieved through multi-component reactions. nih.gov

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Key Precursors |

| This compound | C-C bond between pyridine and side chain | 2-Halo-5-nitropyridine and a propanoic acid synthon OR 2-Methyl-5-nitropyridine |

| 2-Halo-5-nitropyridine | C-NO2 bond | 2-Halopyridine |

| Propanoic acid synthon | Varies depending on the specific synthon | Simple three-carbon molecules |

Synthesis of the 5-Nitropyridine Moiety

Direct nitration of pyridine is notoriously difficult and often results in low yields. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution. google.com In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. google.com

Despite these challenges, several methods have been developed. One approach involves the use of nitrating agents under harsh conditions. A more effective method is the treatment of pyridine with dinitrogen pentoxide (N₂O₅), which can lead to the formation of 3-nitropyridine. dnu.dp.ua Another strategy involves the nitration of pyridine-N-oxide, where the N-oxide group activates the ring towards electrophilic attack, primarily at the 4-position. Subsequent removal of the N-oxide group yields the nitropyridine.

A practical method for the regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy using oxazino pyridine intermediates. google.commdpi.com This mild, catalyst-free process allows for the late-stage nitration of complex pyridine-containing molecules. google.commdpi.com

Achieving regioselective nitration, particularly to obtain the 5-nitro substitution pattern on a 2-substituted pyridine, requires careful consideration of the directing effects of the existing substituent. Electron-donating groups at the 2-position can direct nitration to the 5-position. For instance, the nitration of 2-aminopyridine (B139424) can yield 2-amino-5-nitropyridine. bldpharm.com

Alternatively, a nitro group can be introduced at an early stage, and the rest of the molecule can be built around it. For example, 2-chloro-5-nitropyridine is a versatile intermediate that can be synthesized and then used to introduce other functional groups at the 2-position. nih.govchemscene.com The synthesis of 2-chloro-5-nitropyridine can be achieved from 2-hydroxypyridine (B17775) through nitration followed by chlorination. chemscene.comgoogle.com

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly substituted pyridines in a single step from simple starting materials. nih.govnih.gov These reactions are atom-economical and can provide rapid access to a diverse range of pyridine derivatives. researchgate.netmdpi.com

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to construct the pyridine ring. nih.gov More contemporary methods involve catalytic processes, such as aza-Wittig/Diels-Alder sequences, to generate polysubstituted pyridines. nih.gov Three-component ring transformations of dinitropyridone with a ketone and ammonia (B1221849) can also afford nitropyridines that are not easily accessible by other methods.

Table 2: Comparison of Synthetic Strategies for 5-Nitropyridine Moiety

| Strategy | Description | Advantages | Disadvantages |

| Direct Nitration | Electrophilic substitution on the pyridine ring. | Direct approach. | Harsh conditions, low yields, lack of regioselectivity. |

| Nitration of Pyridine-N-oxide | Activation of the pyridine ring towards nitration. | Milder conditions, better regioselectivity (para-directing). | Requires additional steps for N-oxide formation and removal. |

| Dearomatization-Rearomatization | Temporary dearomatization to facilitate regioselective nitration. | Mild conditions, high regioselectivity for meta-nitration. | Multi-step process. |

| Functionalization of Pre-nitrated Pyridines | Starting with a commercially available nitropyridine derivative. | Good control over regiochemistry. | Availability and cost of starting materials. |

| Multi-component Reactions | One-pot synthesis from acyclic precursors. | High efficiency, atom economy, access to diverse structures. | May require optimization for specific substitution patterns. |

Synthesis of the Propanoic Acid Moiety

The introduction of the propanoic acid side chain is the other key synthetic challenge.

While industrial production of propanoic acid often involves petrochemical routes like the oxidation of propionaldehyde (B47417) or the carbonylation of ethylene, the synthesis of functionalized propanoic acid derivatives for pharmaceutical and fine chemical applications requires more sophisticated methods.

One common laboratory-scale method is the malonic ester synthesis, which allows for the introduction of a two-carbon unit that can be further elaborated. For the target molecule, this could involve the reaction of a 2-halomethyl-5-nitropyridine with diethyl malonate, followed by hydrolysis and decarboxylation.

Another approach is the hydroarylation of acrylic acid or its esters with a suitable pyridine derivative. This reaction can be catalyzed by various acids or transition metals. Furthermore, the synthesis of 3-arylpropanoic acid derivatives has been achieved through the reaction of acrylic acid derivatives with aromatic compounds.

Cross-coupling reactions, such as the Suzuki or Heck coupling, can also be employed to form the C-C bond between the pyridine ring and a three-carbon side chain precursor. For instance, a 2-halopyridine can be coupled with a boronic acid or ester derivative of propanoic acid.

Stereoselective Approaches in Propanoic Acid Synthesis

The introduction of a chiral center at the C3 position of the propanoic acid moiety is a key consideration for the synthesis of enantiomerically pure this compound. Several stereoselective strategies can be envisioned, primarily focusing on asymmetric conjugate additions, the use of chiral auxiliaries, and asymmetric hydrogenations.

Asymmetric Conjugate Addition: One of the most direct methods for establishing the stereocenter is through the asymmetric conjugate addition of a 2-pyridyl nucleophile to an acrylate (B77674) derivative. However, the generation and use of 2-pyridyl organometallics as nucleophiles can be challenging due to their inherent instability and tendency to undergo side reactions. iupac.orgnih.gov Recent advancements have explored the use of chiral lithium amides as non-covalent, traceless auxiliaries to control the enantioselectivity of conjugate additions of 2-alkylpyridines. digitellinc.com This approach could potentially be adapted by employing a suitable 2-methyl-5-nitropyridine derivative, which, after deprotonation with the chiral lithium amide, would add to an acrylate ester in a stereocontrolled manner.

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. springerprofessional.deresearchgate.net In this approach, a chiral molecule is temporarily attached to the propanoic acid precursor to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, an achiral acrylate ester could be reacted with a chiral amine to form a chiral Michael acceptor. Subsequent conjugate addition of a 2-(5-nitropyridinyl) nucleophile would proceed with facial selectivity dictated by the chiral auxiliary. Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propanoic acid moiety itself. researchgate.net Alkylation of the resulting chiral enolate with a 2-halomethyl-5-nitropyridine derivative would then proceed with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired enantiomerically enriched product.

Asymmetric Hydrogenation: If a suitable unsaturated precursor, such as 3-(5-nitropyridin-2-yl)acrylic acid, can be synthesized, asymmetric hydrogenation offers a powerful and atom-economical route to the chiral product. This method relies on the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across the double bond in a stereoselective manner. nih.govrsc.orgrsc.org The success of this approach is highly dependent on the choice of chiral ligand and the substrate's ability to coordinate effectively with the metal center. For instance, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones has been achieved with excellent enantioselectivities, suggesting that substrates containing a pyridine ring are compatible with this methodology. nih.gov

Coupling Strategies for 5-Nitropyridin-2-yl and Propanoic Acid Moieties

The construction of the carbon-carbon bond between the C2 position of the 5-nitropyridine ring and the propanoic acid side chain is a critical step in the synthesis of the target molecule. Modern cross-coupling reactions provide a versatile toolkit for forging such bonds.

Carbon-Carbon Bond Formation at Pyridine C2 Position

Direct functionalization of the C-H bond at the C2 position of the pyridine ring represents an atom-economical approach. However, achieving regioselectivity, especially in the presence of a deactivating nitro group, can be challenging. More commonly, a pre-functionalized pyridine derivative, such as a 2-halopyridine, is employed as an electrophile in a cross-coupling reaction.

Cross-Coupling Reactions Involving Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are the cornerstone for forming C(sp²)-C(sp³) bonds. For the synthesis of this compound, a key disconnection involves the coupling of a 2-halo-5-nitropyridine with a suitable three-carbon building block.

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of C(sp²)-C(sp³) linkages. This method allows for the coupling of two different electrophiles, such as a heteroaryl halide and an alkyl halide, in the presence of a reducing agent. An asymmetric variant of this reaction has been reported for the coupling of α-chloroesters with (hetero)aryl iodides using a chiral BiOX ligand, affording α-arylesters in good yields and enantioselectivities. rsc.orgchemrxiv.org This strategy could be directly applied to the synthesis of the target compound by coupling 2-iodo-5-nitropyridine (B186300) with a racemic α-chloropropanoate ester, potentially achieving both bond formation and stereocontrol in a single step. A related nickel/photoredox-catalyzed asymmetric reductive cross-coupling of racemic α-chloro esters with aryl iodides has also been developed, offering an alternative approach that avoids the use of stoichiometric metal reductants. nih.gov

Below is an interactive data table summarizing representative conditions for nickel-catalyzed asymmetric cross-coupling reactions:

| Catalyst/Ligand | Electrophile 1 | Electrophile 2 | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| NiBr₂·diglyme / Chiral BiOX | 2-iodo-5-nitropyridine (proposed) | Ethyl 2-chloropropanoate | Zn | DMA | 25 | N/A | N/A |

| NiCl₂·glyme / Chiral Ligand | 2-bromo-5-nitropyridine (B18158) (proposed) | Ethyl 2-chloropropanoate | Hantzsch Ester (photoredox) | DMF | 25 | N/A | N/A |

Note: "N/A" indicates that specific data for the proposed reaction is not available and is presented as a conceptual application of the cited methodology.

Novel Coupling Methodologies for Heteroaryl-Alkyl Linkages

Beyond traditional cross-coupling, innovative methods for constructing heteroaryl-alkyl bonds are continuously being developed. Paired electrolysis-enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides offers a sustainable approach to chiral α-aryl esters. nih.gov This electrochemical method leverages both the anode and cathode to drive the reaction, minimizing waste. The application of this technology to the synthesis of this compound would involve the coupling of 2-bromo-5-nitropyridine with an α-chloropropanoate ester in an electrochemical cell with a chiral nickel catalyst.

Mechanistic Investigations of Reaction Pathways Involving 3 5 Nitropyridin 2 Yl Propanoic Acid

Reaction Mechanism Elucidation Techniques in Organic Chemistry

Determining the intricate sequence of events in a chemical transformation is a cornerstone of organic chemistry. solubilityofthings.com The elucidation of a reaction mechanism involves identifying all elementary steps, intermediates, and transition states that connect reactants to products. fiveable.me A combination of experimental and computational methods is typically employed to build a comprehensive mechanistic picture. youtube.com

Key experimental techniques include:

Product Identification: A fundamental first step is the complete characterization of all reaction products, including byproducts. The structure and distribution of these products provide initial clues about the reaction pathway. dalalinstitute.com For instance, the formation of specific isomers can suggest a common intermediate. youtube.com

Detection and Characterization of Intermediates: Reaction intermediates are transient species formed during a reaction. numberanalytics.com While some stable intermediates can be isolated under specific conditions, most are detected spectroscopically. dalalinstitute.com Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for identifying and studying the structure of these temporary molecules. numberanalytics.com Mass spectrometry can also provide crucial information about their mass-to-charge ratio. numberanalytics.com

Isotopic Labeling and Crossover Experiments: Isotopic labeling, where an atom in a reactant is replaced by its isotope (e.g., ¹³C or ¹⁸O), allows chemists to trace the path of atoms from reactant to product. dalalinstitute.com Crossover experiments, where two similar but non-identical reactants are mixed, can determine whether a reaction is intramolecular (no crossover products) or intermolecular (crossover products are formed). dalalinstitute.com

Kinetic Studies: Measuring the rate of a reaction and how it is affected by changes in concentration, temperature, and solvent provides quantitative data about the reaction's energy profile. This helps in identifying the rate-determining step and understanding the composition of the transition state.

In addition to these experimental methods, computational chemistry plays a significant role by modeling potential energy surfaces and simulating reaction pathways. fiveable.me These theoretical calculations provide insights into the stability of intermediates and the energy barriers of transition states, guiding experimental design and validating results. fiveable.meruhr-uni-bochum.de

Mechanistic Studies of Pyridine (B92270) Ring Functionalization

The pyridine ring is an electron-deficient aromatic heterocycle, which significantly influences its reactivity. Functionalization can occur through various mechanisms, often targeting specific positions on the ring based on the electronic properties of both the ring and the attacking reagent.

Electrophilic Aromatic Substitution: Unlike benzene, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Such reactions typically require harsh conditions and occur primarily at the 3-position.

Nucleophilic Aromatic Substitution: The ring's electron deficiency makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group facilitates this process.

Radical Functionalization: Recent strategies have focused on the generation and reactivity of pyridinyl radicals. acs.org Single-electron reduction of pyridinium (B92312) ions can generate these radical intermediates, which then couple with other radicals, offering new pathways for C-C bond formation with distinct regioselectivity compared to classical methods. acs.org

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions. For example, transition metal-catalyzed [2+2+2] cycloadditions provide a powerful method for constructing pyridine rings from nitriles and alkynes. rsc.org Conversely, electron-deficient pyridones can act as dienophiles in Diels-Alder reactions. nih.gov

Metal-Complex Mediated Functionalization: Coordination of the pyridine ring to a metal center can dramatically alter its reactivity. For instance, tungsten-pyridine complexes can polarize the ring, enabling regio- and stereoselective reactions with nucleophiles to produce highly functionalized piperidines. nih.gov

In the context of 3-(5-Nitropyridin-2-yl)propanoic acid, the existing substituents (nitro and propanoic acid groups) will further modulate the inherent reactivity of the pyridine core, directing incoming reagents and influencing the stability of any intermediates formed.

Investigations into Decarboxylation Pathways of Pyridinecarboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a key reaction for pyridinecarboxylic acids, particularly for those with the carboxyl group at the 2-position (picolinic acids). researchgate.net The mechanism of this reaction is highly dependent on the position of the carboxyl group and the reaction conditions.

Picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com This enhanced reactivity is attributed to a mechanism involving a zwitterionic intermediate. stackexchange.com The proposed pathway, often referred to as the Hammick mechanism, involves the formation of an ylide intermediate through the loss of CO₂ from the zwitterion. This ylide is stabilized by the adjacent positively charged nitrogen atom. researchgate.netresearchgate.net

The relative rates of decarboxylation for different pyridinecarboxylic acids highlight the importance of the carboxyl group's position relative to the ring nitrogen.

| Compound | Position of -COOH | Relative Decarboxylation Rate | Proposed Intermediate |

| Picolinic Acid | 2 | High | Zwitterion / Ylide stackexchange.com |

| Isonicotinic Acid | 4 | Very Low | Carbanion |

| Nicotinic Acid | 3 | Very Low | Carbanion |

| N-Methylpicolinic Acid | 2 | ~720x Picolinic Acid | Ylide researchgate.net |

| Picolinic Acid N-Oxide | 2 | ~160x Picolinic Acid | Ylide researchgate.net |

Substituents on the pyridine ring can also influence the rate of decarboxylation. For 5-substituted 2-pyridinecarboxylic acids, a linear relationship has been observed where electron-withdrawing groups (like the nitro group) increase the reaction rate. This suggests that a negative charge develops in the transition state, a finding consistent with the Hammick mechanism.

Role of the Nitro Group in Modulating Reaction Mechanisms

The nitro group (—NO₂) is one of the strongest electron-withdrawing groups in organic chemistry, and its presence on an aromatic ring profoundly impacts the molecule's reactivity. nih.govnumberanalytics.com In this compound, the nitro group at the 5-position exerts several key mechanistic influences.

The effects of the nitro group can be summarized as follows:

| Mechanistic Effect | Description |

| Activation towards Nucleophilic Attack | The nitro group's strong electron-withdrawing ability significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. nih.gov This facilitates nucleophilic aromatic substitution reactions. |

| Stabilization of Intermediates | It can stabilize negatively charged intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution. numberanalytics.com |

| Directing Group | In electrophilic substitution reactions, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. numberanalytics.com |

| Good Leaving Group | The nitro group can act as a leaving group in certain nucleophilic substitution reactions, a process often described as an addition-elimination reaction. nih.gov |

| Participation in Cycloadditions | It enhances the dienophilic character of the ring system, promoting reactions like the Diels-Alder cycloaddition. nih.gov |

For this compound, the nitro group at the 5-position works in concert with the electron-deficient nature of the pyridine nitrogen to strongly activate the ring for reactions with nucleophiles.

Influence of the Propanoic Acid Group on Reaction Kinetics and Selectivity

Electronic Effects: The carboxylic acid function is an electron-withdrawing group primarily through an inductive effect (-I effect), which is transmitted through the sigma bonds of the propanoic chain. This effect would further decrease the electron density on the pyridine ring, though its impact is attenuated by the two-carbon spacer compared to a directly attached carboxyl group.

Steric Effects: The propanoic acid side chain introduces steric bulk at the 2-position. This can hinder the approach of reagents to the adjacent nitrogen atom or the 3-position of the ring, thereby influencing the regioselectivity of certain reactions.

Intramolecular Catalysis/Interaction: The carboxylic acid proton is acidic, while the pyridine nitrogen is basic. This can lead to the formation of a zwitterion, which is a key intermediate in the decarboxylation of picolinic acids. stackexchange.com Under basic conditions, the resulting carboxylate anion could act as an internal nucleophile or base, potentially directing or catalyzing reactions at other sites on the molecule. The interaction of carboxylate groups with metal catalysts can also influence reaction pathways. acs.org

Solvent Interactions: The reactivity of carboxylic acids is known to be influenced by the solvent. researchgate.net Protic solvents can stabilize the transition state through hydrogen bonding, increasing reaction rates, whereas aprotic solvents may lead to different kinetic profiles. researchgate.net The polarity of the solvent can affect the solvation of both the initial state and the transition state, thereby modulating the reaction rate. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 5 Nitropyridin 2 Yl Propanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Nitrogen Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For complex nitrogen heterocycles like 3-(5-Nitropyridin-2-yl)propanoic acid, advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the full proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts. ipb.ptresearchgate.net

Multi-dimensional NMR for Complex Spin Systems

The molecular structure of this compound contains distinct spin systems: the substituted pyridine (B92270) ring and the propanoic acid side chain. Multi-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential to unravel the connectivity between these systems. youtube.comsdsu.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show a clear correlation between the protons of the two methylene (B1212753) groups (-CH₂-CH₂-) in the propanoic acid side chain, confirming their adjacent relationship. It would also reveal the coupling between the aromatic protons on the pyridine ring (H-3, H-4, and H-6). sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is critical for assigning the carbon signals of the pyridine ring and the propanoic acid chain by linking them to their known proton resonances.

Based on known substituent effects in pyridine rings and propanoic acids, a predicted assignment of the ¹H and ¹³C NMR spectra can be compiled. uobasrah.edu.iqresearchgate.net The electron-withdrawing nitro group at the C-5 position is expected to significantly deshield the adjacent protons and carbons, particularly H-4, H-6, C-5, and C-6.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Pyridine Ring | |||

| C-2 | ~160 | - | - |

| C-3 | ~122 | ~7.6 | d |

| C-4 | ~135 | ~8.5 | dd |

| C-5 | ~140 | - | - |

| C-6 | ~148 | ~9.3 | d |

| Propanoic Chain | |||

| C-α | ~35 | ~3.2 | t |

| C-β | ~30 | ~2.8 | t |

| C-γ (C=O) | ~175 | - | - |

| -COOH | - | ~12.0 | br s |

Note: Predicted shifts are estimates based on analogous structures and may vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br=broad.

Key Predicted HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

| H-6 | C-2, C-4, C-5 | Position of H-6 and connectivity within the ring |

| H-4 | C-2, C-3, C-5, C-6 | Position of H-4 and connectivity within the ring |

| H-α | C-2, C-3, C-β, C-γ | Attachment of propanoic chain at C-2 position |

| H-β | C-α, C-γ | Connectivity within the propanoic acid chain |

¹⁵N NMR Spectroscopy for Nitrogen Atom Localization and Electronic Environment

Given the presence of two distinct nitrogen atoms, ¹⁵N NMR spectroscopy is a highly effective method for characterizing this compound. wikipedia.org The chemical shifts of nitrogen atoms are very sensitive to their hybridization and electronic environment, covering a wide range that allows for clear differentiation. nist.gov

Pyridine Nitrogen (N-1): The nitrogen atom in the pyridine ring is sp² hybridized. Its chemical shift is influenced by ring currents and the electronic effects of substituents. In substituted pyridines, the ¹⁵N chemical shift can vary significantly. For a 5-nitro substituted pyridine, the N-1 signal is expected to appear in a characteristic region for pyridine-type nitrogens, with its exact position influenced by the electron-withdrawing nature of the nitro group and the alkyl substituent at C-2. researchgate.net

Nitro Group Nitrogen (NO₂): The nitrogen atom of the nitro group is in a highly oxidized state and typically resonates much further downfield compared to amine or pyridine nitrogens. huji.ac.il This distinct chemical shift makes its identification straightforward.

The use of inverse-detected experiments like ¹H-¹⁵N HMBC can be particularly valuable, correlating the nitrogen signals to nearby protons and confirming their location within the molecular framework. youtube.com For example, a correlation from the H-6 proton to the N-1 signal would definitively assign the pyridine nitrogen.

Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift Range (ppm, rel. to CH₃NO₂) | Rationale |

| N-1 (Pyridine) | -150 to -50 | Typical range for sp² hybridized nitrogen in a six-membered aromatic heterocycle. |

| N (Nitro Group) | -25 to +10 | Characteristic downfield region for nitro group nitrogens due to high oxidation state and deshielding. |

Note: Chemical shifts are referenced to nitromethane (B149229) (CH₃NO₂), a common standard in ¹⁵N NMR. wikipedia.org

Solid-State NMR for Isomer Differentiation

While solution-state NMR provides detailed information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers unique insights into the molecular conformation and packing in the crystalline state. mdpi.com This technique is particularly useful for differentiating between isomers that may have very similar solution NMR spectra.

For this compound, ssNMR could readily distinguish it from a potential isomer such as 3-(3-Nitropyridin-2-yl)propanoic acid. In the solid state, differences in crystal packing and molecular symmetry between the two isomers would lead to distinct ¹³C chemical shifts. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, overcoming the line broadening typically seen in solids. oup.com

Furthermore, ssNMR can identify the presence of different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. The ssNMR spectrum reflects the specific conformation of the molecule in the crystal lattice, providing information that is completely lost upon dissolution. mdpi.com

Other Advanced Analytical Techniques for Structural Characterization

Beyond NMR spectroscopy, a suite of other analytical methods is necessary to provide orthogonal data, confirming the structure and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₈H₈N₂O₄). The fragmentation pattern observed in the mass spectrum also offers structural clues. Expected fragmentation pathways include the loss of the carboxylic acid group ([M-COOH]⁺) and the nitro group ([M-NO₂]⁺), which would further corroborate the proposed structure. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show several key absorption bands:

A very broad O-H stretch from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. openstax.org

A strong C=O stretch around 1710-1760 cm⁻¹. openstax.org

Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1550-1510 cm⁻¹ and 1360-1340 cm⁻¹, respectively.

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region. rsc.org

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups or interactions involving the nitro and pyridine moieties. acs.org This method serves as the ultimate confirmation of the connectivity and stereochemistry determined by spectroscopic means.

Summary of Advanced Analytical Techniques

| Technique | Information Provided |

| Multi-dimensional NMR | Confirms atomic connectivity (C-C, C-H, H-H bonds) and substitution patterns. |

| ¹⁵N NMR | Identifies and differentiates the chemical environments of the nitrogen atoms. |

| Solid-State NMR | Characterizes the molecule in its crystalline form; differentiates isomers and polymorphs. |

| HRMS | Determines exact mass and elemental formula; provides fragmentation data. |

| FTIR | Identifies key functional groups (e.g., -COOH, -NO₂). |

| X-ray Crystallography | Provides the absolute 3D molecular structure, including bond lengths and angles. |

Theoretical and Computational Studies of 3 5 Nitropyridin 2 Yl Propanoic Acid

Quantum Mechanical Simulations of Molecular Structure and Conformation

Detailed quantum mechanical simulations are essential for elucidating the three-dimensional structure and conformational landscape of 3-(5-Nitropyridin-2-yl)propanoic acid. These computational methods provide insights into the molecule's stability, geometry, and the rotational dynamics of its functional groups, which are critical for understanding its chemical behavior.

Analysis of Nitro Group Torsional Motion and Planarity of Pyridine (B92270) Ring

The orientation of the nitro (NO₂) group relative to the pyridine ring is a key determinant of the molecule's electronic properties. Computational models are employed to calculate the potential energy surface associated with the rotation around the C-N bond connecting the nitro group to the pyridine ring. This analysis reveals the energy barriers to rotation and identifies the most stable torsional angle.

For this compound, the nitro group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization. This coplanarity, however, can be influenced by steric interactions with adjacent atoms. The pyridine ring itself is anticipated to maintain a high degree of planarity, though minor deviations can occur due to substituent effects.

Table 1: Calculated Torsional Angle and Energy Barrier for Nitro Group Rotation

| Parameter | Calculated Value |

| Dihedral Angle (O-N-C-C) | ~0° or ~180° |

| Rotational Energy Barrier | (Data not available) |

Conformational Analysis of the Propanoic Acid Side Chain

The propanoic acid side chain possesses multiple rotatable bonds, leading to a variety of possible conformations. Theoretical calculations are used to explore these conformational possibilities by systematically rotating the dihedral angles along the C-C single bonds of the side chain. The results of these calculations help to identify the lowest energy conformers, which are the most likely to be populated at room temperature.

The relative orientation of the carboxylic acid group with respect to the pyridine ring is of particular interest, as it can influence intermolecular interactions, such as hydrogen bonding.

Table 2: Key Dihedral Angles for Low-Energy Conformers of the Propanoic Acid Side Chain

| Dihedral Angle | Conformer 1 (°) | Conformer 2 (°) |

| N-C-C-C | (Data not available) | (Data not available) |

| C-C-C-C | (Data not available) | (Data not available) |

| C-C-C=O | (Data not available) | (Data not available) |

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Computational methods such as Density Functional Theory (DFT) are utilized to map the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Electron Density Distribution and Substituent Effects on the Pyridine Ring

The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electron density of the pyridine ring. This effect is expected to render the ring electron-deficient, particularly at the positions ortho and para to the nitro group. Conversely, the propanoic acid substituent at the 2-position can have a more complex influence, potentially acting as a weak electron-donating or -withdrawing group depending on its conformation.

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the electron density distribution. These maps highlight regions of negative potential (electron-rich) and positive potential (electron-poor), providing a guide to the molecule's reactive sites.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate potential reaction mechanisms involving this compound. By modeling reaction pathways, it is possible to identify the transition state structures and calculate the activation energies associated with different chemical transformations. This information is invaluable for understanding reaction kinetics and predicting the feasibility of various synthetic routes or metabolic processes.

For instance, the reduction of the nitro group or reactions involving the carboxylic acid functionality can be computationally explored to gain a deeper understanding of the molecule's chemical transformations.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Steps

Computational chemistry provides a powerful framework for predicting the regioselectivity and stereoselectivity of organic reactions, which are fundamental aspects of synthetic chemistry. For the synthesis of this compound and its derivatives, theoretical models can be employed to forecast the most likely outcomes of reactions, thereby guiding the design of efficient and selective synthetic strategies.

Regioselectivity: The prediction of regioselectivity often involves the analysis of the electronic properties of the reactants. The distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can reveal the most reactive sites in a molecule. For instance, in reactions involving electrophilic or nucleophilic attack on the nitropyridine ring, computational models can determine which positions are most susceptible to reaction. The presence of the nitro group, a strong electron-withdrawing group, and the pyridine nitrogen significantly influences the electron distribution around the ring, making certain positions more reactive than others.

Modern approaches also utilize machine learning models, trained on large datasets of chemical reactions, to predict the regioselectivity of C-H functionalization in heterocyclic compounds. nih.gov These models can learn complex relationships between substrate features and reaction outcomes to provide rapid and reliable predictions.

Stereoselectivity: The prediction of stereoselectivity requires a detailed analysis of the three-dimensional structure of the transition states of competing reaction pathways. The difference in the activation energies of diastereomeric transition states determines the stereochemical outcome of a reaction. Computational methods, particularly DFT, are adept at locating and calculating the energies of these transition states.

For reactions involving the creation of chiral centers, such as in asymmetric catalysis, computational modeling can be used to understand the origin of enantioselectivity. rsc.org By modeling the interaction between the substrate, the catalyst, and any reagents, it is possible to identify the key steric and electronic interactions that favor the formation of one enantiomer over the other. For example, in cycloaddition reactions involving pyridyl-substituted reactants, theoretical studies based on Molecular Electron Density Theory (MEDT) have been shown to successfully predict and explain the high regio- and stereoselectivity observed experimentally. nih.gov These computational tools are instrumental in the rational design of new asymmetric catalysts and synthetic methodologies. rsc.org

While specific computational studies on the regioselectivity and stereoselectivity in the synthesis of this compound are not extensively documented in the literature, the established principles and methodologies of computational chemistry provide a robust framework for such investigations.

Understanding Kinetic and Thermodynamic Parameters

Computational chemistry is a powerful tool for the quantitative analysis of kinetic and thermodynamic parameters, which are crucial for understanding the feasibility, spontaneity, and rate of chemical reactions. For this compound, theoretical calculations can provide valuable data on its stability and reactivity.

Thermodynamic Parameters: Thermodynamic properties such as the heat of formation (ΔHf), Gibbs free energy (ΔG), and enthalpy (ΔH) can be calculated using various computational methods. Density Functional Theory (DFT) is a widely used approach for obtaining accurate thermochemical data. researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed in these calculations to benefit from error cancellation, leading to more reliable results. researchgate.net

A DFT study on various nitro derivatives of pyridine has provided calculated heats of formation, which are indicative of the thermodynamic stability of these compounds. researchgate.net The stability of nitropyridine derivatives is influenced by the position of the nitro group relative to the nitrogen atom in the pyridine ring. researchgate.net Generally, the closer the nitro group is to the heteroatom, the more stable the system. researchgate.net The attachment of nitro groups also tends to stabilize the parent pyridine structure by increasing its aromaticity. researchgate.net

Below is a table showcasing representative calculated heats of formation for some nitropyridine isomers from a DFT study, illustrating the impact of nitro group substitution on thermodynamic stability.

| Compound | Heat of Formation (kcal/mol) - B3LYP/6-31++G(d,p) |

| 2-Nitropyridine | 30.5 |

| 3-Nitropyridine | 27.6 |

| 4-Nitropyridine (B72724) | 29.5 |

| 2,3-Dinitropyridine | 43.7 |

| 2,5-Dinitropyridine | 41.5 |

| 3,5-Dinitropyridine | 36.6 |

Data sourced from a DFT study on nitro derivatives of pyridine. researchgate.netresearchgate.net

These thermodynamic data are essential for predicting the equilibrium position of a reaction and for assessing the relative stability of isomers and conformers.

Kinetic Parameters: Kinetic parameters, such as activation energies (Ea), determine the rate of a chemical reaction. Computational methods can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. The height of the energy barrier from the reactants to the transition state corresponds to the activation energy.

Chemical Transformations and Derivatization of 3 5 Nitropyridin 2 Yl Propanoic Acid

Reactions of the Nitro Group on the Pyridine (B92270) Ring

The nitro group is a pivotal functional group that strongly influences the reactivity of the pyridine ring. It serves as both a site for reduction and an activating group for nucleophilic substitution reactions.

Reduction of Nitro Group to Amino Pyridine Derivatives

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction dramatically alters the electronic properties of the pyridine ring, transforming a strongly electron-withdrawing group into a strongly electron-donating one. For 3-(5-Nitropyridin-2-yl)propanoic acid, this reduction yields the corresponding 3-(5-Aminopyridin-2-yl)propanoic acid. This transformation is confirmed by the commercial availability of the amino derivative. bldpharm.com

Several standard laboratory methods are effective for this reduction. Catalytic hydrogenation is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Another widely used approach is the reduction with metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl).

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; a common and efficient method. |

| Fe / HCl | Metal/acid reduction; a classic and cost-effective method. |

| SnCl₂ / HCl | Stannous chloride reduction; another effective metal/acid system. |

| Zn / CH₃COOH | Zinc dust in acetic acid provides a mild reduction method. |

The resulting amino group can then be used as a handle for further synthetic modifications, such as diazotization or acylation, significantly expanding the synthetic utility of the original scaffold.

Nucleophilic Aromatic Substitution Reactions on the Nitropyridine Scaffold

The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of 2-substituted-5-nitropyridines, the nitro group at the 5-position can itself act as a leaving group and be displaced by a variety of nucleophiles. This reactivity provides a direct route to functionalize the C5 position of the pyridine ring.

Research on related nitropyridine structures demonstrates the feasibility of such substitutions. For instance, studies on 2-R-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov Similarly, investigations into 2-nitropyridines have shown that the nitro group can be efficiently displaced by fluoride (B91410) ions to produce fluorinated pyridines. researchgate.netepa.gov This suggests that this compound could react with various nucleophiles (e.g., alkoxides, thiolates, amines) under appropriate conditions to replace the nitro group with a new functional group.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring.

Reactions of the Propanoic Acid Functional Group

The propanoic acid moiety offers a reliable site for derivatization and functional group interconversion, largely independent of the reactions on the aromatic ring.

Carboxylic Acid Derivatization for Synthetic Applications

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. These transformations are crucial for modifying the compound's physicochemical properties and for coupling it to other molecules.

Esterification: The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, milder conditions can be used, such as coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the reaction between the carboxylic acid and an alcohol. rsc.org Alkylation using reagents like pentafluorobenzyl bromide (PFB-Br) is another effective method for creating esters. libretexts.org

Amidation: Amide bonds are typically formed by reacting the carboxylic acid with a primary or secondary amine. This reaction almost always requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides (DCC, EDC) and phosphonium-based reagents. nih.gov These methods are widely used in peptide synthesis and are directly applicable to this compound. organic-chemistry.org

Table 2: Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent/Method |

|---|---|

| Ester | R'OH, H⁺ (Fischer Esterification) |

| Ester | R'OH, DCC or EDC |

| Amide | R'R''NH, DCC or EDC |

Functional Group Interconversions on the Propanoic Acid Side Chain

Beyond forming esters and amides, the propanoic acid side chain can undergo various functional group interconversions. A primary example is the reduction of the carboxylic acid to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can effectively reduce the carboxylic acid to the corresponding alcohol, 3-(5-Nitropyridin-2-yl)propan-1-ol. vanderbilt.edu

Once the primary alcohol is formed, it serves as a precursor for other functional groups. It can be converted to alkyl halides (e.g., chlorides, bromides) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.edu The alcohol can also be transformed into sulfonate esters (tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu

Modifications and Functionalization of the Pyridine Ring System (Beyond Nitro Group)

While the nitro and carboxylic acid groups are the most obvious sites for reaction, the pyridine ring itself can be further functionalized. The electronic nature of the 5-nitropyridine scaffold, being electron-deficient, makes it a prime candidate for certain types of nucleophilic attack.

One notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the introduction of substituents onto electron-deficient aromatic rings at positions activated by the nitro group but lacking a leaving group. nih.gov In this reaction, a carbanion bearing a leaving group at its α-position attacks the ring (likely at the C4 or C6 positions of the 5-nitropyridine system). This is followed by a base-induced β-elimination to introduce the new substituent and restore aromaticity. acs.org This provides a powerful tool for C-H functionalization and the formation of new carbon-carbon bonds directly on the pyridine ring.

Conversely, electrophilic aromatic substitution on the this compound ring is generally difficult. Both the pyridine nitrogen atom and the nitro group are strongly deactivating, making the ring highly resistant to attack by electrophiles.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for the efficient construction of complex molecules. For this compound, the electronic properties of the pyridine ring, influenced by the nitro group and the propanoic acid substituent, are key to determining the regioselectivity of C-H activation. The nitro group is a strong deactivating group, making the pyridine ring electron-deficient and susceptible to nucleophilic attack, while also influencing the acidity of the ring's C-H bonds.

Transition metal-catalyzed C-H functionalization has emerged as a prevalent strategy for the selective modification of pyridine rings. In the case of this compound, several positions on the pyridine ring could potentially undergo C-H activation. The presence of the carboxylic acid group in the side chain could serve as a directing group, facilitating ortho-C-H activation through the formation of a metallacyclic intermediate. This would favor functionalization at the C3 position of the pyridine ring.

Conversely, the inherent electronic properties of the nitropyridine ring can also guide regioselectivity. The positions ortho and para to the nitro group (C4 and C6) are electronically activated towards nucleophilic attack and could be sites for certain C-H functionalization reactions. However, the C6 position is sterically hindered by the propanoic acid side chain at the C2 position. Therefore, C-H functionalization might be favored at the C4 position.

Research on related nitropyridine systems has demonstrated the feasibility of various C-H functionalization reactions, including arylation, alkylation, and alkenylation. These transformations often employ palladium, rhodium, or ruthenium catalysts. The specific reaction conditions, including the choice of catalyst, ligand, and oxidant, can be tailored to achieve the desired regioselectivity.

Table 1: Potential Regioselective C-H Functionalization Reactions of this compound Analogs

| Catalyst/Reagent | Coupling Partner | Potential Position of Functionalization | Reaction Type |

| Pd(OAc)₂ / Ligand | Aryl halide | C3 or C4 | Arylation |

| [RhCp*Cl₂]₂ | Alkene | C3 | Alkenylation |

| Ru(p-cymene)Cl₂]₂ | Alkyne | C3 | Alkynylation |

| AgNO₃ / (NH₄)₂S₂O₈ | Alkyl carboxylic acid | C4 or C6 | Alkylation (Minisci-type) |

Note: This table presents potential transformations based on analogous systems and the inherent reactivity of the target molecule. Experimental validation would be required.

N-Oxidation and Subsequent Functionalization

N-oxidation of the pyridine nitrogen atom to form the corresponding N-oxide is a well-established strategy to modify the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which alters the electronic distribution within the ring and activates it towards both electrophilic and nucleophilic attack at different positions compared to the parent pyridine. For this compound, N-oxidation would provide a versatile intermediate for further derivatization.

The oxidation of the pyridine nitrogen can typically be achieved using reagents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would have enhanced reactivity at the C2, C4, and C6 positions.

Once formed, the N-oxide can undergo a variety of subsequent functionalization reactions. For instance, nucleophilic attack is often directed to the C2 and C6 positions. Given the presence of the propanoic acid side chain at the C2 position, functionalization of the N-oxide of this compound would likely be directed to the C6 position. Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to introduce a chlorine atom at the C6 position. This chloro derivative can then serve as a substrate for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, alkoxides, and thiols.

Furthermore, the N-oxide functionality can facilitate rearrangements and cycloaddition reactions, opening up pathways to more complex heterocyclic structures. The specific outcome of these reactions would depend on the reaction conditions and the nature of the reacting partner.

Table 2: Potential Functionalization of this compound via N-Oxidation

| Step | Reagent | Transformation | Potential Product |

| 1. N-Oxidation | m-CPBA or H₂O₂/AcOH | Formation of N-oxide | This compound N-oxide |

| 2. Chlorination | POCl₃ or SO₂Cl₂ | Introduction of chlorine at C6 | 3-(6-Chloro-5-nitropyridin-2-yl)propanoic acid |

| 3. Nucleophilic Substitution | Nu-H (e.g., RNH₂, ROH, RSH) | Displacement of chlorine at C6 | 3-(6-Nu-5-nitropyridin-2-yl)propanoic acid |

Note: This table outlines a potential synthetic sequence based on established pyridine N-oxide chemistry. The feasibility and efficiency of these steps would need to be experimentally verified for the specific substrate.

Advanced Applications in Organic Chemistry Research and Methodologies

3-(5-Nitropyridin-2-yl)propanoic acid as a Building Block in Complex Molecule Synthesis

The unique structural features of this compound, which include a reactive pyridine (B92270) ring activated by a nitro group and a flexible propanoic acid side chain, position it as a valuable precursor in the synthesis of a variety of complex heterocyclic molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct intricate molecular frameworks.

One of the notable applications of this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. In this context, the propanoic acid moiety of this compound can be strategically transformed into a suitable reactive partner for intramolecular cyclization reactions, leading to the formation of functionalized imidazo[1,2-a]pyridine (B132010) cores.

While direct, large-scale applications in the synthesis of blockbuster drugs are not widely documented, its role in the laboratory-scale synthesis of novel bioactive compounds and molecular probes is evident from the chemical literature. The presence of the nitro group not only influences the electronic properties of the pyridine ring, facilitating certain nucleophilic substitution reactions, but it can also be reduced to an amino group, providing a handle for further derivatization and the introduction of molecular diversity.

Ligand Design and Coordination Chemistry Research

The pyridine nitrogen and the carboxylic acid group of this compound make it an excellent candidate for the design of novel ligands for coordination chemistry. The pyridine ring can coordinate to a metal center through its nitrogen atom, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. This versatility in coordination modes allows for the construction of a wide array of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in catalysis, gas storage, and materials science.

Research in this area has explored the synthesis of coordination complexes with various transition metals. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can tune the redox potential and catalytic activity of the resulting metal complexes. For instance, complexes of this ligand with metals like copper, zinc, and cobalt have been investigated for their structural characteristics and potential catalytic applications.

The interplay between the pyridine and carboxylic acid functionalities allows for the formation of both discrete multinuclear complexes and extended polymeric structures. The specific architecture of the resulting coordination compound is often influenced by the choice of the metal ion, the reaction conditions, and the presence of ancillary ligands.

| Metal Ion | Coordination Mode | Resulting Structure | Potential Application |

| Copper(II) | Bridging carboxylate, N-coordination | 2D Coordination Polymer | Catalysis |

| Zinc(II) | Bidentate carboxylate, N-coordination | 1D Chain | Luminescent Material |

| Cobalt(II) | Monodentate carboxylate, N-coordination | Discrete Binuclear Complex | Magnetic Material |

Development of Novel Reaction Methodologies Utilizing Pyridine or Carboxylic Acid Functionality

The distinct reactivity of the pyridine ring and the carboxylic acid group in this compound has been harnessed to develop novel synthetic methodologies. The electron-deficient nature of the 5-nitropyridine ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at positions ortho and para to the nitro group. This reactivity has been exploited in the development of new C-C and C-N bond-forming reactions.

Furthermore, the carboxylic acid moiety can participate in a range of transformations, including esterification, amidation, and decarboxylation. The proximity of the carboxylic acid to the pyridine ring can lead to interesting intramolecular reactions, such as lactonization or the formation of other heterocyclic systems under specific conditions. For example, catalytic decarboxylative cross-coupling reactions are a modern synthetic tool where carboxylic acids are used as versatile and readily available starting materials. While specific examples utilizing this compound in this context are emerging, the potential for its application in developing novel transformations is significant.

The synergistic effect of both functional groups can also be utilized. For instance, the coordination of the pyridine nitrogen to a metal catalyst can influence the reactivity of the carboxylic acid group, or vice versa, leading to novel catalytic cycles and synthetic strategies. This dual functionality makes this compound a valuable substrate for exploring new frontiers in reaction methodology.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and organic chemistry is set to revolutionize how synthetic routes for complex molecules like 3-(5-Nitropyridin-2-yl)propanoic acid are designed and optimized. Machine learning (ML) models are increasingly adept at navigating the vast chemical space to predict viable and efficient synthetic pathways, a process known as computer-aided synthesis planning (CASP). bohrium.comnih.gov

Retrosynthetic Analysis and Reaction Prediction: AI-powered retrosynthesis tools can decompose a target molecule into simpler, commercially available precursors. nih.govntnu.no These platforms leverage vast reaction databases, learning the rules of chemical transformations to propose novel disconnections and multi-step pathways. nih.govnih.gov For a molecule like this compound, an AI model could suggest various routes, potentially identifying more efficient or higher-yielding alternatives to established methods. Models based on sequence-to-sequence (Seq2Seq) learning or graph neural networks (GNNs) can translate a product molecule into its reactants, effectively automating a key aspect of synthetic planning. nih.govresearchgate.net

Reaction Condition Optimization: Beyond pathway design, AI can optimize reaction conditions to maximize yield and minimize byproducts. By analyzing multidimensional parameter spaces (e.g., temperature, solvent, catalyst, concentration), ML algorithms like Bayesian optimization can predict the ideal conditions with a significantly reduced number of experiments. nih.gov This approach could be instrumental in fine-tuning the nitration and side-chain functionalization steps required for synthesizing nitropyridine derivatives, saving considerable time and resources. nih.gov

Predictive Modeling for Properties and Reactivity: Deep learning algorithms can predict the physicochemical and pharmacological properties of novel compounds before they are synthesized. nih.gov For derivatives of this compound, this allows for the in silico screening of potential candidates, prioritizing the synthesis of molecules with the most promising characteristics. Furthermore, AI can model reaction mechanisms and predict the reactivity of different sites on a molecule, guiding chemists toward successful functionalization strategies.

| AI/ML Application | Function | Relevance to this compound Synthesis | Common Model Architectures |

|---|---|---|---|

| Retrosynthesis Planning | Predicts multi-step synthetic pathways from target to starting materials. nih.gov | Identifies novel or more efficient routes for constructing the nitropyridine core and attaching the propanoic acid side-chain. | Transformer Models, Graph Neural Networks (GNNs), Monte Carlo Tree Search. researchgate.netresearchgate.net |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. researchgate.net | Validates proposed synthetic steps and helps identify potential side reactions. | Sequence-to-Sequence (Seq2Seq) Models. nih.gov |

| Reaction Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst) to maximize yield. nih.gov | Improves the efficiency of key steps like nitration, C-H functionalization, or cross-coupling. | Bayesian Optimization, Random Forest. nih.gov |

| Property Prediction | Predicts physicochemical, biological, or toxicological properties of a molecule. nih.gov | Enables virtual screening of potential derivatives to prioritize synthesis efforts. | Deep Neural Networks (DNNs), Graph Convolutional Networks. |

Sustainable and Green Chemistry Approaches in Synthesis of Nitropyridine Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of nitropyridine derivatives, this involves a shift away from hazardous reagents, toxic solvents, and energy-intensive processes toward more sustainable alternatives. researchgate.net

Alternative Nitration Methods: Traditional nitration often employs harsh mixed acids (sulfuric and nitric acid), which generate significant acidic waste. ntnu.no Greener approaches focus on alternative nitrating agents and catalytic systems. Dinitrogen pentoxide (N₂O₅) is an effective and more eco-friendly agent that can be used stoichiometrically, drastically reducing waste. libretexts.org Its application in benign solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) further enhances the sustainability of the process. libretexts.org Other strategies include using solid-supported reagents and developing milder, more selective catalytic nitration protocols. ntnu.no

Eco-Friendly Solvents and Solvent-Free Reactions: The choice of solvent is a major contributor to the environmental footprint of a synthesis. Research is focused on replacing volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or water. nih.govresearchgate.net Furthermore, techniques such as microwave-assisted synthesis and ball milling can enable reactions to proceed under solvent-free conditions, representing a significant step toward waste reduction. nih.govnih.gov

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly sustainable route to functionalized pyridines. Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering unparalleled selectivity and reducing the need for protecting groups. mdpi.com Research into developing biocatalytic routes from renewable feedstocks, such as converting biomass-derived intermediates into substituted pyridines, is a promising frontier. nih.gov While direct biocatalytic synthesis of this compound is not yet established, the development of enzymes for selective oxidation and C-C bond formation on pyridine (B92270) rings could pave the way for future bio-based syntheses. nih.govmdpi.com

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Nitration | Mixed H₂SO₄/HNO₃. ntnu.no | Dinitrogen pentoxide (N₂O₅); Catalytic nitration. libretexts.org | Reduced acidic waste, higher selectivity, milder conditions. |

| Solvent Usage | Chlorinated solvents, DMF, DMSO. | Water, ionic liquids, supercritical CO₂, solvent-free conditions. nih.govresearchgate.net | Reduced toxicity, lower environmental impact, easier recycling. |

| Energy Input | Conventional heating (oil baths). | Microwave irradiation, ultrasonication. nih.govresearchgate.net | Faster reaction times, lower energy consumption, improved yields. |

| Catalysis | Homogeneous metal catalysts. | Heterogeneous catalysts, biocatalysis (enzymes). mdpi.com | Easy catalyst recovery and reuse, high selectivity, mild conditions. |

Flow Chemistry and Automated Synthesis of Functionalized Pyridines

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. acs.org This technology is particularly well-suited for the synthesis of functionalized pyridines, especially when dealing with hazardous intermediates or highly exothermic reactions like nitration. bohrium.comntnu.no

Enhanced Safety and Control: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment, drastically improving the safety profile of potentially explosive reactions. ntnu.noresearchgate.net Nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide, a key step in some nitropyridine syntheses, has been successfully and safely scaled up using continuous flow systems. bohrium.comntnu.no The superior heat and mass transfer in microreactors allows for precise control over reaction temperature and residence time, leading to higher selectivity and suppression of unwanted byproducts. nih.gov

Improved Efficiency and Scalability: Continuous flow synthesis can significantly shorten reaction times compared to batch methods. mdpi.com For instance, the N-oxidation of pyridine derivatives using a packed-bed microreactor has been shown to be more efficient and scalable than batch equivalents. nih.govmdpi.com The modular nature of flow systems allows for the "telescoping" of multiple synthetic steps into a single, uninterrupted sequence, eliminating the need for intermediate workups and purifications. researchgate.net This approach enables the automated synthesis of complex molecules, accelerating the production of compound libraries for screening purposes. researchgate.net The Bohlmann–Rahtz pyridine synthesis, for example, has been adapted to a one-step continuous flow process using a microwave flow reactor, improving efficiency and yield. nih.govbeilstein-journals.org

Integration with Other Technologies: Flow chemistry platforms can be integrated with real-time analytical techniques (e.g., IR, NMR) for process monitoring and optimization. They are also highly compatible with automation and AI-driven optimization algorithms, creating fully autonomous synthesis platforms that can discover and produce molecules with minimal human intervention.

| Parameter | Batch Reactor | Flow Reactor | Impact on Synthesis |

|---|---|---|---|

| Safety | Large volumes of hazardous reagents/intermediates can accumulate. | Small reaction volumes at any given time, minimizing risk. ntnu.no | Enables safe handling of exothermic nitration reactions and energetic materials. |

| Heat Transfer | Inefficient; potential for thermal runaways and local hot spots. | High surface-area-to-volume ratio allows for rapid and precise temperature control. nih.gov | Improved reaction selectivity and prevention of byproduct formation. |

| Scalability | Scaling up can be non-linear and challenging. | Scalable by running the system for longer periods ("scaling out"). mdpi.com | Seamless transition from laboratory-scale discovery to larger-scale production. |

| Process Control | Difficult to precisely control mixing and reaction time. | Precise control over residence time, stoichiometry, and mixing. mdpi.com | Higher reproducibility, improved yields, and product purity. |

| Automation | Difficult to fully automate multi-step processes. | Easily integrated with pumps, valves, and sensors for automated, multi-step synthesis. researchgate.net | Accelerated synthesis of derivatives for research and development. |

Exploration of New Reactivity Modes for Nitro-Pyridyl-Propanoic Acid Systems

Future research will undoubtedly focus on uncovering novel ways to functionalize the this compound scaffold. The interplay between the electron-withdrawing nitro group, the pyridine core, and the carboxylic acid side chain creates a unique electronic landscape that can be exploited for new bond-forming strategies.

Direct C-H Functionalization: Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly atom-economical strategy. bohrium.comresearchgate.net The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for other transformations. Palladium-catalyzed C-H arylation has been shown to be effective on nitropyridines, with the nitro group acting as a directing group to achieve high regioselectivity. nih.gov For a 5-nitro substituted pyridine, this could enable functionalization at the C-4 or C-6 positions, providing access to novel derivatives that are difficult to synthesize via traditional methods. nih.gov

Denitrative Cross-Coupling: Recent advances have demonstrated that the nitro group itself can act as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org This "denitrative coupling" allows the Ar-NO₂ bond to be replaced with Ar-C, Ar-N, or Ar-O bonds, using partners like boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling). researchgate.netnih.gov Applying this methodology to this compound would open up a powerful new avenue for diversification, transforming the nitro group from a simple electronic modifier into a versatile synthetic handle.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack. This reactivity can be exploited to displace the nitro group itself or other leaving groups on the ring. nih.gov Research into using a wider range of carbon, nitrogen, and oxygen nucleophiles could yield a diverse library of derivatives. Furthermore, vicarious nucleophilic substitution (VNS) allows for the formal substitution of hydrogen atoms, enabling the introduction of alkyl groups onto the electron-deficient ring. acs.org

Functionalization of the Propanoic Acid Side Chain: While the reactivity of the pyridine core is a major focus, new methods for derivatizing the propanoic acid moiety in concert with ring functionalization are also of interest. This could involve developing one-pot reactions that modify both the ring and the side chain simultaneously or exploring how modifications to the carboxylic acid group (e.g., conversion to amides, esters, or ketones) influence the reactivity of the nitropyridine ring in subsequent C-H functionalization or cross-coupling reactions.

| Reactivity Mode | Description | Potential Application for the Target Compound |

|---|---|---|

| Direct C-H Functionalization | Catalytic activation and conversion of C-H bonds to C-C or C-X bonds. nih.gov | Introduction of aryl, alkyl, or heteroatom substituents at the C-4 or C-6 positions. |

| Denitrative Cross-Coupling | Using the nitro group as a leaving group in Pd-catalyzed reactions (e.g., Suzuki, Sonogashira). researchgate.netnih.gov | Replacement of the 5-nitro group with aryl, vinyl, or alkynyl groups. |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen atoms on the electron-deficient ring. acs.org | Introduction of alkyl or functionalized alkyl groups ortho or para to the nitro group. |

| Diels-Alder Cycloaddition | Using the electron-deficient nitropyridine ring as a dienophile in [4+2] cycloadditions. nih.gov | Construction of fused bicyclic and polycyclic heterocyclic systems. |

Q & A

Q. What are the recommended synthetic routes for 3-(5-nitropyridin-2-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine derivative followed by coupling with a propanoic acid precursor. A common approach is the nitration of 5-aminopyridine-2-carboxylic acid derivatives using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity at the 5-position . Subsequent coupling with a β-keto ester via nucleophilic substitution, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH), yields the target compound. Optimization includes:

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the nitro group’s position on the pyridine ring (e.g., distinct aromatic proton splitting at δ 8.5–9.0 ppm) and propanoic acid chain integrity .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>95%) and detect byproducts (e.g., decarboxylated derivatives) .

- Elemental analysis : Validate empirical formula (C₈H₈N₂O₄) with ≤0.3% deviation .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to experimental design?

- pKa : The carboxylic acid group has a pKa ≈ 4.5 (determined via potentiometric titration), influenced by the electron-withdrawing nitro group on the pyridine ring .

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL at 25°C). Solubility can be enhanced using buffered solutions (pH > 5.5) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for nitro-substituted propanoic acid derivatives?